Ethyl 2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
Description
Ethyl 2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate is a structurally complex heterocyclic compound featuring a fused thieno[2,3-c]pyridine core. Key substituents include:
- Tetramethyl groups (5,5,7,7-tetramethyl): Provide steric bulk, which may influence metabolic stability and conformational flexibility.
- Ethyl ester moiety: Common in prodrug design to improve lipophilicity and bioavailability.
Properties
IUPAC Name |
ethyl 2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39N3O5S2/c1-8-15-30(16-9-2)37(33,34)19-13-11-18(12-14-19)23(31)28-24-21(25(32)35-10-3)20-17-26(4,5)29-27(6,7)22(20)36-24/h11-14,29H,8-10,15-17H2,1-7H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZJUPKQRKIYKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)C(NC(C3)(C)C)(C)C)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate is a complex chemical compound with significant potential in medicinal chemistry. Its structural features suggest it may exhibit various biological activities. This article explores the biological activity of this compound, summarizing relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C27H39N3O5S2, with a molecular weight of 549.75 g/mol. The compound features a thieno[2,3-c]pyridine core, which is known for its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C27H39N3O5S2 |
| Molecular Weight | 549.75 g/mol |
| Purity | Typically 95% |
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study demonstrated that thieno[2,3-c]pyridines can inhibit cancer cell proliferation by inducing apoptosis in various cancer lines . The specific mechanisms often involve the modulation of signaling pathways associated with cell survival and proliferation.
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties. Research has shown that thieno derivatives can possess antibacterial and antifungal activities . In vitro studies have demonstrated that similar compounds effectively inhibit the growth of pathogenic bacteria and fungi.
Enzyme Inhibition
Enzyme inhibition studies indicate that this compound may act as an inhibitor of specific enzymes involved in disease processes. For example, compounds with similar structures have been reported to inhibit protein tyrosine kinases (PTKs), which are critical in cancer progression .
Case Studies
- Anticancer Efficacy : A case study involving a derivative of the compound showed promising results in reducing tumor size in xenograft models by targeting specific pathways related to cell cycle regulation.
- Antimicrobial Testing : Another study evaluated the antimicrobial effects against various strains of bacteria and fungi. The results indicated significant inhibition at concentrations lower than those required for standard antibiotics.
Scientific Research Applications
Ethyl 2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate is a chemical compound with the molecular formula and a molecular weight of 549.75 g/mol. It features a thieno[2,3-c]pyridine core, known for its pharmacological properties.
Potential Applications
This compound has potential in medicinal chemistry and various research applications.
The structural features of this compound suggest it may exhibit various biological activities.
Anticancer Activity Research indicates that compounds similar to this one exhibit anticancer properties. Thieno[2,3-c]pyridines can inhibit cancer cell proliferation by inducing apoptosis in various cancer lines. The specific mechanisms often involve modulating signaling pathways associated with cell survival and proliferation.
Antimicrobial Activity The compound's structure suggests potential antimicrobial properties. Research has shown that thieno derivatives can possess antibacterial and antifungal activities. In vitro studies have demonstrated that similar compounds effectively inhibit the growth of pathogenic bacteria and fungi.
Enzyme Inhibition Enzyme inhibition studies suggest that this compound may act as an inhibitor of specific enzymes involved in disease processes. For example, compounds with similar structures have been reported to inhibit protein tyrosine kinases (PTKs), which are critical in cancer progression.
Interaction with Biological Systems
Interaction studies are crucial for understanding how ethyl 2-[4-(dipropylsulfamoyl)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate interacts with biological systems.
Anticancer Efficacy
A case study involving a derivative of the compound showed promising results in reducing tumor size in xenograft models by targeting specific pathways related to cell cycle regulation.
Antimicrobial Testing
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following compounds share structural motifs with the target molecule but differ in substituents and core architecture, leading to distinct physicochemical and functional properties:
Substituent Effects on Properties
- Sulfonamide vs. Nitro/Methoxy Groups: The target’s dipropylsulfamoyl group (electron-withdrawing) contrasts with ’s nitro (electron-deficient) and methoxy (electron-donating) groups.
- Ester vs. Amine Functionality: The target’s ethyl ester (lipophilic) contrasts with ’s dimethylaminomethylphenyl group (polar, basic), affecting solubility and membrane permeability.
Research Findings and Hypotheses
- Compound : Demonstrated utility in palladium-catalyzed amination reactions, suggesting the nitro group facilitates cross-coupling chemistry .
- Compound : Safety data highlights its role as a laboratory intermediate, emphasizing stability under controlled conditions .
- Compound : Lacks validation for medical use but features a benzodioxin moiety, which is associated with antioxidant properties in other contexts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
